Tibenelast (often supplied as Tibenelast sodium, CAS 105102-20-3 or free acid CAS 97852-72-7) is a selective phosphodiesterase (PDE) inhibitor, primarily targeting PDE4. Structurally distinct from classic methylxanthines, it features a 5,6-diethoxybenzo[b]thiophene-2-carboxylic acid core. In procurement and material selection, Tibenelast is evaluated for its high selectivity toward neutrophil and lung PDEs over cardiac isoforms, making it a critical precursor and reference standard in the development of targeted anti-asthmatic and anti-inflammatory formulations[1]. Its availability as a sodium salt significantly enhances its aqueous solubility, resolving the handling and dosing bottlenecks typically associated with lipophilic PDE inhibitors .
Substituting Tibenelast with non-selective baseline PDE inhibitors like theophylline or aminophylline fundamentally compromises both assay specificity and safety profiles. While generic methylxanthines broadly inhibit PDE isoforms, leading to off-target cardiovascular activity such as direct inotropic effects on cardiac tissue, Tibenelast offers a 20- to 30-fold selectivity margin for neutrophil PDE [1]. Furthermore, utilizing the free acid form of close analogs instead of the optimized Tibenelast sodium salt introduces severe solubility constraints, leading to inconsistent precipitation in aqueous assays and variable bioavailability in vivo . Procurement of the exact sodium salt form is therefore essential for reproducible, high-fidelity data in targeted respiratory models.
Pharmacological profiling demonstrates that Tibenelast is highly selective for neutrophil phosphodiesterase. The concentration required to inhibit 50% of the enzymatic activity (IC50) for Tibenelast is 20- to 30-fold lower for neutrophil PDE than for cardiac tissue PDE. In contrast, the baseline comparator theophylline exhibits poor selectivity and induces direct inotropic effects in cat papillary muscle systems [1].
| Evidence Dimension | Enzymatic IC50 Selectivity Margin |
| Target Compound Data | 20- to 30-fold preference for neutrophil PDE over cardiac PDE |
| Comparator Or Baseline | Theophylline (non-selective, direct cardiac inotropic effect) |
| Quantified Difference | >20x improvement in target-tissue selectivity |
| Conditions | In vitro enzymatic assay and cat papillary muscle system |
Eliminates dose-limiting cardiovascular toxicity in preclinical models, making it the preferred choice for targeted respiratory research.
In cellular models of inflammation, Tibenelast exhibits quantifiably higher potency in suppressing reactive oxygen species. When evaluated in platelet-activating factor (PAF)-primed polymorphonuclear leukocytes (PMNL) challenged with a chemotactic factor, Tibenelast was 100 times more potent than aminophylline in inhibiting superoxide generation [1].
| Evidence Dimension | Inhibition of superoxide generation |
| Target Compound Data | 100x higher potency |
| Comparator Or Baseline | Aminophylline |
| Quantified Difference | 2 orders of magnitude greater potency |
| Conditions | PAF-primed PMNLs challenged with N-formyl-methionyl-leucyl-phenylalanine |
Drastically reduces the required API payload for cellular assays, minimizing solvent-induced artifacts and improving formulation feasibility.
The structural advantages of Tibenelast translate directly to enhanced in vivo performance. When administered intravenously, Tibenelast is 10 times more effective than aminophylline at preventing bronchospasm and managing airway resistance .
| Evidence Dimension | Intravenous bronchodilator efficacy |
| Target Compound Data | 10x more effective |
| Comparator Or Baseline | Aminophylline |
| Quantified Difference | 10-fold increase in in vivo efficacy |
| Conditions | Intravenous administration in animal models |
Provides a highly efficient benchmark compound for procurement when validating new respiratory or anti-anaphylactic drug delivery systems.
The physical form of the compound dictates its utility in liquid formulations. Tibenelast sodium salt achieves stable solubility in aqueous media and DMSO (≥ 2.5 mg/mL), overcoming the severe lipophilicity and poor dissolution rates of the Tibenelast free acid baseline .
| Evidence Dimension | Aqueous and DMSO Solubility |
| Target Compound Data | Tibenelast sodium (≥ 2.5 mg/mL) |
| Comparator Or Baseline | Tibenelast free acid (poor aqueous solubility) |
| Quantified Difference | Transition from insoluble to highly processable (≥ 2.5 mg/mL) |
| Conditions | Standard aqueous/DMSO formulation buffers |
Ensures reproducible dosing and prevents precipitation in both in vitro high-throughput screening and in vivo intravenous applications.
Due to its 20- to 30-fold selectivity for neutrophil PDE over cardiac PDE, Tibenelast is a primary reference standard for developing targeted anti-asthmatic and COPD therapies where avoiding cardiovascular off-target effects is paramount [1].
With a 100-fold potency advantage over aminophylline, Tibenelast serves as a highly efficient active control in cellular assays measuring the inhibition of superoxide generation in PAF-primed polymorphonuclear leukocytes [1].
Utilizing the highly soluble Tibenelast sodium salt allows formulation scientists to reliably design and benchmark intravenous delivery vehicles for acute bronchospasm, leveraging its 10-fold greater in vivo efficacy compared to traditional methylxanthines .